molecular formula C25H26N2O5S B2728546 Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate CAS No. 921784-61-4

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2728546
CAS No.: 921784-61-4
M. Wt: 466.55
InChI Key: AQXIPSQCSRSBRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate is a complex organic compound with a diverse range of potential applications, especially in scientific research. Its structure consists of multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes:

  • Step 1: Synthesis of Intermediate Compounds

    • Begin with the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran, reacting 2,3-dihydrobenzofuran with isobutylene using a Friedel-Crafts alkylation reaction.

    • Protect the hydroxyl group in the intermediate to avoid unwanted reactions.

  • Step 2: Formation of the Thiazole Ring

    • Use a Hantzsch thiazole synthesis, combining alpha-haloketone and a thioamide under acidic conditions.

    • Couple the synthesized thiazole derivative with the intermediate compound obtained in Step 1.

  • Step 3: Formation of the Final Compound

    • Introduce ethyl bromoacetate to the thiazole intermediate under base-catalyzed conditions to form the ester linkage.

    • Purify the final product using column chromatography.

Industrial Production Methods:

Industrial production generally follows similar synthetic routes but uses more efficient processes and larger-scale equipment to optimize yield and purity. Catalysts and automated systems may be employed to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction

    • Reduction can be achieved using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution

    • Nucleophilic substitutions are possible, particularly on the benzofuran ring, using halides or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Halides, alkoxides.

Major Products:

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.

  • Investigated for its potential to form stable complexes with metals.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Used in the development of biochemical assays and studies.

Medicine:

  • Investigated for its ability to interact with biological receptors.

Industry:

  • Potential use in the development of new materials due to its unique chemical structure.

  • Studied for its applications in organic electronics.

Mechanism of Action

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate exerts its effects through various pathways:

  • Molecular Targets: : Enzymes, receptors, and ion channels.

  • Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and altering ion channel permeability.

Comparison with Similar Compounds

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate stands out due to its unique combination of functional groups that impart distinct chemical and biological properties.

  • Similar Compounds

    • Ethyl 2-(4-(benzyloxy)-2-(thiazol-4-yl)acetamido)benzoate.

    • Ethyl 2-(4-(methoxy)-2-(thiazol-4-yl)acetamido)benzoate.

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Properties

IUPAC Name

ethyl 2-[2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-30-21(28)12-19-15-33-24(26-19)27-23(29)17-10-8-16(9-11-17)14-31-20-7-5-6-18-13-25(2,3)32-22(18)20/h5-11,15H,4,12-14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIPSQCSRSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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